2-Chloro-N-(2,4-dichlorophenyl)acetamide
Description
Overview of Acetamide (B32628) Derivatives in Chemical Research
Acetamide derivatives represent a significant class of organic compounds characterized by the presence of the acetamide group (CH₃CONH₂). patsnap.com These compounds are integral to various areas of chemical research due to their versatile reactivity and diverse biological activities. nih.gov In medicinal chemistry, for instance, the acetamide scaffold is a key component in numerous pharmaceutical agents, contributing to their therapeutic effects. nih.govtandfonline.com Paracetamol, a widely used analgesic and antipyretic, is a prime example of a simple yet effective acetamide derivative. nih.gov
Furthermore, acetamide derivatives serve as crucial intermediates in organic synthesis, providing a pathway to more complex molecular architectures. archivepp.com Their ability to undergo various chemical transformations makes them valuable building blocks for creating novel compounds with desired properties. Researchers have explored N-substituted acetamides for their potential in inhibiting specific enzymes, highlighting their importance in drug design and development. patsnap.com The capacity of the amide group to form hydrogen bonds also plays a critical role in its molecular interactions and biological functions. patsnap.com
Significance of Halogenated Acetamides in Academic Inquiry
The introduction of halogen atoms into the acetamide structure, creating halogenated acetamides, significantly alters the compound's physicochemical properties and biological activity. Halogenation can influence a molecule's electrophilicity, lipophilicity, and metabolic stability, making it a powerful tool in medicinal chemistry and agrochemical research. The presence of halogens can enhance the reactivity of the compound, allowing for the formation of covalent bonds with biological macromolecules, which can lead to the inhibition of enzymes or disruption of cellular processes.
Historically, research into halogenated acetamides gained momentum in the mid-20th century as scientists sought to understand the structure-activity relationships conferred by halogen substitution. This exploration led to the discovery of compounds with fungicidal and herbicidal properties, demonstrating the practical applications of these derivatives. In contemporary research, halogenated organic compounds continue to be a focus of study due to their persistence in the environment and potential for bioaccumulation and toxicity, necessitating a thorough understanding of their effects. nih.gov
Research Trajectories and Contemporary Challenges for 2-Chloro-N-(2,4-dichlorophenyl)acetamide
Current research on this compound is multifaceted, primarily focusing on its synthesis, structural characterization, and exploration of its biological activities. As an intermediate in organic synthesis, it holds potential for the creation of more complex molecules, including pharmaceuticals and agrochemicals. Its documented antimicrobial and antifungal properties are also areas of active investigation.
A significant challenge in the study of halogenated compounds like this compound is understanding their environmental fate and potential ecological impact. ontosight.ai The stability of the carbon-halogen bond can lead to persistence in the environment, raising concerns about long-term effects. Therefore, a comprehensive assessment of its environmental toxicology is a crucial aspect of ongoing and future research.
Furthermore, elucidating the precise mechanism of action for its observed biological activities remains a key area of inquiry. Understanding how this molecule interacts with biological targets at a molecular level is essential for the rational design of new derivatives with improved efficacy and selectivity. The development of more efficient and environmentally benign synthetic methods for this and related compounds also presents an ongoing challenge for synthetic chemists.
Below are some key properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₆Cl₃NO |
| Molecular Weight | 238.49 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Not available |
Note: The melting point for the closely related compound N-(2,4-dichlorophenyl)acetamide is reported as 146-148 °C. chemsynthesis.com
The synthesis of this compound can be achieved through the reaction of 2,4-dichloroaniline (B164938) with chloroacetyl chloride. This straightforward method allows for the production of the compound in high purity.
| Reactant 1 | Reactant 2 | Product |
| 2,4-Dichloroaniline | Chloroacetyl chloride | This compound |
Further research into the chemical reactions of this compound reveals its potential for substitution reactions, where the chlorine atoms can be replaced by other nucleophiles. It can also undergo hydrolysis under acidic or basic conditions.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUAPYSYOURFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280216 | |
| Record name | 2-Chloro-N-(2,4-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6974-56-7 | |
| Record name | 2-Chloro-N-(2,4-dichlorophenyl)acetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-(2,4-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 Chloro N 2,4 Dichlorophenyl Acetamide
Established Synthetic Routes for 2-Chloro-N-(2,4-dichlorophenyl)acetamide
Traditional methods for synthesizing N-aryl acetamides are well-documented, primarily involving the reaction of an amine with an acylating agent.
Nucleophilic Substitution Reactions
The formation of this compound is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comvanderbilt.edu In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon of a carboxylic acid derivative. masterorganicchemistry.com For the synthesis of the title compound, the nitrogen atom of 2,4-dichloroaniline (B164938) acts as the nucleophile, and its lone pair of electrons attacks the carbonyl carbon of an activated chloroacetic acid derivative, such as chloroacetyl chloride. researchgate.net
The general mechanism proceeds in two main stages:
Addition of the nucleophile: The amine attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. vanderbilt.edu
Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group (in the case of chloroacetyl chloride, a chloride ion). masterorganicchemistry.com
This addition-elimination sequence results in the substitution of the leaving group on the acyl carbon with the nucleophilic amine, forming the stable amide linkage. vanderbilt.edu
Acylation of Amine Derivatives
The most direct and widely used method for synthesizing this compound is the acylation of 2,4-dichloroaniline with chloroacetyl chloride. researchgate.net This reaction, also known as N-acylation, is a robust method for forming amide bonds. derpharmachemica.com
The reaction is typically performed by treating the corresponding amine with chloroacetyl chloride in an appropriate solvent. researchgate.net A base is commonly added to the reaction mixture to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, driving the reaction to completion. derpharmachemica.comsphinxsai.com
Common Reaction Conditions for N-Acylation
The reaction between various aryl amines and chloroacetyl chloride has been shown to produce the corresponding N-substituted acetamides in yields ranging from 75% to 95% when conducted in THF with DBU as the base at room temperature over 3-6 hours. sphinxsai.com
Advanced Synthetic Techniques and Green Chemistry Approaches
In line with the principles of green chemistry, modern synthetic approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials. researchgate.net
Microwave-Assisted Synthesis of Acetamide (B32628) Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. researchgate.netrsc.org This technique is considered an important approach towards green chemistry as it is more energy-efficient and often requires less solvent. researchgate.netresearchgate.net
The enhancement in reaction rate is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. rsc.org
Comparison of Conventional vs. Microwave-Assisted Synthesis for Acetamide Formation
Data based on findings for similar acetamide syntheses. researchgate.net
Exploration of Alternative Catalytic Systems
Green chemistry principles encourage the use of catalysts to enhance reaction efficiency and reduce waste. nih.gov Research into the N-acetylation of anilines has explored various eco-friendly catalytic systems. Mild Lewis acid catalysts, such as magnesium sulfate (MgSO₄), have been used for the N-acetylation of anilines using acetic acid, driven by sunlight as a sustainable energy source. nih.gov This approach avoids corrosive acetylating agents like acetic anhydride. iucr.org
Other greener alternatives include:
Catalyst-free conditions: Some acetylation reactions of anilines have been successfully performed under aqueous and catalyst-free conditions using visible light. nist.gov
Benign Catalysts: Systems like magnesium sulphate heptahydrate in glacial acetic acid provide a mild, inexpensive, and eco-friendly route for acetylation. iucr.org
Zeolites: Zeolite Hβ has been shown to be an efficient and reusable heterogeneous catalyst for the acylation of amines with acetic acid under microwave irradiation. nih.gov
These methods often result in high yields, shorter reaction times, and simpler workup procedures, aligning with the goals of sustainable chemistry. nih.govnih.gov
Structural Characterization and Confirmation of Synthesized this compound
The definitive confirmation of the molecular structure of the synthesized compound is achieved through a combination of crystallographic and spectroscopic techniques.
The crystal structure of this compound has been determined by X-ray crystallography. The analysis revealed that the compound crystallizes in a monoclinic system and that the asymmetric unit contains two independent molecules. Key conformational features include the N-H bond being nearly syn to the ortho-chloro substituent on the phenyl ring, and the C=O bond being anti to the N-H bond. The molecules in the crystal lattice are linked into chains by N-H···O hydrogen bonds.
Crystallographic Data for this compound
Source: Gowda et al., 2009.
In addition to X-ray crystallography, spectroscopic methods are routinely used to characterize the synthesized product:
Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. For N-aryl acetamides, characteristic absorption bands would include N-H stretching (around 3200-3300 cm⁻¹), C=O (amide I band) stretching (around 1640-1680 cm⁻¹), and C-Cl stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and structure. For the title compound, one would expect to see signals corresponding to the methylene (-CH₂-) protons, the aromatic protons on the dichlorophenyl ring, and the amide (N-H) proton in the ¹H NMR spectrum.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
Spectroscopic Methods (IR, NMR, MS)
The structural elucidation of this compound and related N-aryl acetamides is routinely accomplished using a suite of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy: For analogous N-aryl acetamides, IR spectra are critical for identifying key functional groups. ijpsr.info Characteristic absorption bands include the N-H stretch of the secondary amide, typically observed in the range of 3200-3300 cm⁻¹, and the C=O (Amide I) stretch, which appears strongly around 1660-1690 cm⁻¹. ijpsr.infonih.gov Other significant peaks correspond to the N-H bend (Amide II) and C-N stretching vibrations. ijpsr.info
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. In the ¹H NMR spectrum of similar compounds, the amide proton (NH) typically appears as a singlet downfield. nih.gov Aromatic protons resonate in the characteristic aromatic region, and the protons of the chloromethyl (-CH₂Cl) group appear as a distinct singlet. nih.gov In ¹³C NMR spectra, distinct signals for the carbonyl carbon (C=O) and the chloromethyl carbon are observed, along with signals corresponding to the carbons of the dichlorophenyl ring. nih.gov
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Techniques like Electrospray Ionization (ESI-MS) can be used to identify the molecular ion peak, confirming the compound's mass and elemental composition. researchgate.net
Crystallographic Analysis (X-ray Diffraction)
The structure of the title compound, with the chemical formula C₈H₆Cl₃NO, was found to have two independent molecules in the asymmetric unit. nih.gov The crystallographic data are summarized in the table below.
| Parameter | Value |
| Formula | C₈H₆Cl₃NO |
| Molecular Weight | 238.49 |
| Crystal System | Monoclinic |
| Temperature | 299 K |
| Wavelength | 0.71073 Å |
| a | 4.7457 (5) Å |
| b | 12.9266 (9) Å |
| c | 31.879 (4) Å |
| β | 90.12 (1)° |
| Volume | 1955.6 (3) ų |
| Z | 8 |
Data sourced from Gowda, B. T., et al. (2009). nih.gov
Crystal Packing and Intermolecular Interactions
In the crystalline state, the molecules of this compound are organized through specific intermolecular interactions. nih.gov The dominant interaction is intermolecular N—H⋯O hydrogen bonding. nih.gov These hydrogen bonds link the two independent molecules (N1—H1N⋯O1 and N2—H2N⋯O2) into supramolecular chains that extend along the a-axis of the crystal lattice. nih.gov This ordered packing arrangement is a common feature in the crystal structures of related aromatic amides.
Conformational Analysis of the N-H and C=O Bonds
X-ray analysis reveals specific conformations for the key amide bonds within both independent molecules in the asymmetric unit. nih.gov The conformation of the N—H bond is observed to be almost syn to the ortho-chloro substituent on the phenyl ring. nih.gov In contrast, the conformation of the carbonyl (C=O) bond is anti relative to the N—H bond. nih.gov This specific spatial arrangement is similar to that observed in the related compound 2-chloro-N-(2,3-dichlorophenyl)acetamide. nih.gov
Yield Optimization and Purity Assessment in this compound Synthesis
The synthesis of this compound, like other N-substituted chloroacetamides, typically involves the reaction of the corresponding aromatic amine with chloroacetyl chloride. ijpsr.info
Synthetic Method: The general procedure involves treating the parent amine, 2,4-dichloroaniline, with chloroacetyl chloride. ijpsr.info The reaction is often carried out at room temperature with stirring for several hours. ijpsr.info The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). ijpsr.info Upon completion, the crude product is often solidified, filtered, and washed to remove impurities. nih.gov
Yield Optimization: While specific yields for this compound are not detailed in the provided literature, yields for analogous syntheses can be high. For example, the synthesis of 2-Chloro-N-(4-hydroxyphenyl)acetamide from 4-aminophenol and chloroacetyl chloride has been reported with a yield of 89%. nih.gov Optimization typically involves controlling reaction parameters such as temperature, stoichiometry of reactants, and reaction time.
Purity Assessment: The purity of the synthesized compound is commonly assessed by determining its melting point and comparing it to known values. nih.govnih.gov Recrystallization is a standard method for purification, often using solvents like ethanol. nih.govnih.gov The final, purified product is then typically characterized by spectroscopic methods (IR, NMR) to confirm its identity and purity. nih.govnih.gov
Structure Activity Relationship Sar Studies of 2 Chloro N 2,4 Dichlorophenyl Acetamide and Its Analogs
Impact of Halogen Substituents on Biological Activity and Reactivity
Halogen atoms are crucial modulators of a molecule's physicochemical properties, including lipophilicity, electronic character, and size, which in turn significantly affect biological activity. researchgate.net The introduction of chlorine, bromine, or fluorine into the N-phenylacetamide scaffold can enhance potency by increasing interaction with target proteins and preventing metabolic degradation. researchgate.net
Research on N-(substituted phenyl)-2-chloroacetamides has demonstrated that the position and nature of the halogen on the phenyl ring are critical. nih.gov Halogenated p-substituted (position 4) phenyl rings, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, are often associated with high activity. nih.gov This is attributed to increased lipophilicity, which facilitates passage through the phospholipid bilayers of cell membranes. nih.govnih.gov The presence of bromine at the para-position of the phenyl ring has been shown to improve the antifungal activity of phenylchloroacetamide derivatives. nih.gov
The electronic effects of halogens also play a significant role. In a study of aryl acetamide (B32628) triazolopyridazines, it was found that electron-withdrawing groups, like halogens, are generally preferred over electron-donating groups for potency. nih.gov However, the position is key, as substitutions at the 2-position (ortho) of the phenyl ring can lead to a decrease in potency or inactivity, possibly due to steric hindrance. nih.gov The selectivity for certain receptors can also be influenced by the halogen's position; for Cl, Br, and F substituted analogues of one series, the selectivity trend was found to be 3 > 2 ≈ 4. nih.gov
Theoretical studies using Hirshfeld surface analysis on halogen-substituted thiourea (B124793) derivatives revealed that halogen atoms primarily reduce the contribution of H···H contacts in crystal packing, with H···X (where X is a halogen) contacts compensating for this reduction. nih.gov This highlights the role of halogens in directing intermolecular interactions, which can be crucial for receptor binding.
| Compound ID | Substituent (R) on Phenyl Ring | EC50 (µM) vs. Xoo |
|---|---|---|
| A12 | H (Unsubstituted) | >500 |
| A1 | 4-Fluoro | 156.7 |
| A4 | 4-Chloro | 207.2 |
| A7 | 4-Bromo | 202.9 |
| A6 | 3,4-Dichloro | 199.3 |
Influence of Phenyl Ring Substitutions on Pharmacological Efficacy
Substitutions on the phenyl ring of N-phenylacetamide derivatives profoundly impact their pharmacological profiles. The type, position, and electronic properties of these substituents determine the molecule's interaction with biological targets.
Studies have shown that the biological activity of chloroacetamides varies significantly with the position of substituents on the phenyl ring. nih.gov For a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, it was generally found that 3-substituted compounds had a higher affinity for both sigma1 and sigma2 receptors compared to their 2- and 4-substituted counterparts. nih.gov Halogen substitutions generally increased affinity for sigma2 receptors, while electron-donating groups like OH, OMe, or NH2 resulted in weaker affinity. nih.gov
In the context of antibacterial agents, a preliminary structure-activity relationship for N-phenylacetamide derivatives containing 4-arylthiazole moieties indicated that the type and position of the substituent on the benzene (B151609) ring had an important effect on bactericidal activity. mdpi.com For instance, compounds with electron-withdrawing groups at the para-position of the phenyl ring often exhibit potent activity.
The following table summarizes the inhibitory activity of various N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates against human carbonic anhydrase (hCA) isoforms, illustrating the effect of different phenyl ring substitutions.
| Compound ID | Substitution on Phenylacetamide Ring | hCA I (KI) | hCA II (KI) | hCA IX (KI) | hCA XII (KI) |
|---|---|---|---|---|---|
| 3e | 4-OCH3 | 98.6 | 9.12 | 35.4 | 8.11 |
| 3f | 2-Cl | 56.2 | 6.87 | 41.2 | 8.93 |
| 3g | 2-Br | 48.3 | 6.15 | 39.8 | 8.54 |
Modifications of the Acetamide Moiety and Their Biological Implications
The acetamide moiety (-NH-C(=O)-) is a critical pharmacophore in many biologically active compounds, and its modification can lead to significant changes in efficacy, bioavailability, and solubility. ontosight.ai In the structure of 2-Chloro-N-(2,4-dichlorophenyl)acetamide, this group serves as a key linker and participates in crucial hydrogen bonding interactions.
In the solid state, the amide functional group in chloro-N-phenylacetamide derivatives typically adopts a trans conformation. nih.govnih.gov This conformation facilitates the formation of intermolecular N—H···O hydrogen bonds, which link molecules into chains and are vital for crystal packing and potentially for receptor interaction. nih.govresearchgate.net
Modifying the alkyl part of the acetamide can alter biological activity. For example, in a series of antibacterial N-phenylacetamide derivatives, the acetyl group was replaced with propionyl and isobutyryl groups. mdpi.com These changes to the acetamide side chain can influence the compound's lipophilicity and steric profile, thereby affecting its interaction with the target.
Furthermore, the chloroacetyl group itself is significant. Chloroacetamides possess a mild electrophilic character, enabling them to react with cysteine and histidine residues in proteins, which can be a mechanism of action for their biological effects. researchgate.net More complex modifications, such as linking the acetamide to other heterocyclic systems like piperazine (B1678402) and quinazolinone, have been used to create novel derivatives with potential antimicrobial and anticancer activities. nih.gov These studies underscore the versatility of the acetamide moiety as a scaffold for developing new therapeutic agents. ontosight.ainih.gov
Computational Chemistry and Molecular Modeling in SAR
Computational chemistry provides powerful tools to understand and predict the properties of molecules, guiding the rational design of new compounds. For this compound and its analogs, molecular modeling techniques have been instrumental in elucidating their structure-activity relationships at the atomic level.
Quantum mechanical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are used to predict molecular structures, electronic properties, and vibrational frequencies. orientjchem.org For derivatives like 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, DFT calculations have been employed to study frontier molecular orbitals and electronic properties. nih.gov
In a computational study of the closely related N-(2,4-Dichlorophenyl)benzamide, calculations were performed at the HF/6-31G* level of theory to predict its molecular structure and vibrational wavenumbers. orientjchem.org The calculated geometrical parameters were found to be in good agreement with experimental values. orientjchem.org Such calculations can assign fundamental vibrational modes; for example, the NH stretching vibration for this benzamide (B126) was calculated to be at 3489 cm⁻¹, and the out-of-plane wagging mode of the NH group was assigned to a band at 828 cm⁻¹. orientjchem.org These computational analyses provide a detailed picture of the molecule's conformational and vibrational characteristics, which are foundational to its interactions.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is widely used to simulate the interaction between a ligand and its protein target, providing insights into binding conformations and affinities. tandfonline.com
Several studies have utilized molecular docking to explore the binding modes of N-phenylacetamide derivatives. nih.govtandfonline.com For instance, docking studies of isatin (B1672199) N-phenylacetamide based sulphonamides into the active sites of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII were performed to predict their binding conformations. tandfonline.com Similarly, novel chloroacetamide derivatives were docked into the active site of Very-Long-Chain Fatty Acid (VLCFA) elongase, a potential herbicidal target, with docking energies ranging from -5.32 to -6.92 kcal/mol. researchgate.net Docking of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides into the COX-2 enzyme active site was used to evaluate their potential as anti-inflammatory agents. mdpi.com These studies help visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, thereby explaining the basis of biological activity.
| Compound | Docking Energy (ΔG, kcal/mol) |
|---|---|
| 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | -6.92 |
| 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | -5.32 |
| 2-chloro-N-cinnamyl-N-(4-sulfamoylphenyl)acetamide | -6.77 |
| 2-chloro-N-(2,5-dichlorophenyl)-N-(2-hydroxybenzyl)acetamide | -6.88 |
| Acetochlor (Standard) | -6.26 |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a compound to its biological activity. semanticscholar.org By developing QSAR models, the activity of new, unsynthesized compounds can be predicted, accelerating the drug discovery process.
For N-phenylacetamide derivatives, QSAR studies have been successfully applied to understand the influence of various structural features. nih.gov A 2D-QSAR study was conducted on a series of isatin N-phenylacetamide based sulphonamides to correlate their structural properties with their carbonic anhydrase inhibitory activity. nih.govtandfonline.com Such models can identify key molecular descriptors (e.g., lipophilicity, electronic parameters) that govern the pharmacological efficacy. Cheminformatic prediction models are also used to assess properties related to oral bioavailability and drug-likeness. nih.gov These predictive studies, often combined with molecular docking, provide a comprehensive framework for understanding receptor interactions and rationally designing more potent and selective analogs. semanticscholar.org
Based on a comprehensive review of available scientific literature, there is insufficient specific data to generate a detailed article on the biological activities and mechanisms of action of This compound corresponding to the requested outline.
Research and documented findings specifically detailing the antibacterial, antifungal, and herbicidal properties, including its precise mechanisms of action on biochemical pathways in weeds and its effect on chlorophyll content, are not available in the public domain. The available literature focuses on other related chloroacetamide compounds, but not on this compound itself.
Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the provided structure and focuses solely on the specified chemical compound.
Biological Activities and Mechanisms of Action of 2 Chloro N 2,4 Dichlorophenyl Acetamide
Agrochemical Applications
Insecticidal Activity
Research into the specific insecticidal properties of 2-Chloro-N-(2,4-dichlorophenyl)acetamide is not extensively documented in available scientific literature. However, the broader class of N-aryl amide compounds has been a subject of investigation for insecticidal candidates. For instance, novel series of 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been designed and synthesized, with some compounds exhibiting high insecticidal activities against agricultural pests like Mythimna separata. nih.gov The ongoing search for new insecticidal compounds is driven by the need to overcome insecticide resistance and to develop agents with minimal adverse effects on the environment and non-target organisms. semanticscholar.org A key target for many insecticides is the enzyme acetylcholinesterase (AChE), which is essential for neurotransmission in insects. semanticscholar.org While direct inhibition of AChE by this compound has not been reported, the exploration of related heterocyclic scaffolds as AChE inhibitors continues to be an active area of research. semanticscholar.org
Fungicidal Activity in Agriculture
The chloroacetamide class of compounds, including 2-Chloro-N-alkyl/aryl acetamide (B32628) derivatives, has demonstrated notable potential as antimicrobial agents for agricultural use. ijpsr.info These compounds are recognized for their fungicidal and herbicidal properties. researchgate.net Fungi are a primary cause of crop loss worldwide, making the development of new, effective fungicides a critical aspect of global food security. rudn.rumdpi.com
Derivatives of acetamide have been designed and evaluated for their efficacy against significant plant pathogens. Studies on novel 2-hydroxyphenyl substituted aminoacetamides showed excellent antifungal activities against Sclerotinia sclerotiorum and Phytophthora capsici. nih.gov Furthermore, a chloroacetamide derivative, N-4-bromophenyl-2-chloroacetamide (4-BFCA), has been shown to be effective against multi-resistant Fusarium strains, a genus of fungi responsible for fusariosis in plants and opportunistic infections in humans. nih.govresearchgate.net This fungicidal action was found to be concentration-dependent and capable of causing damage to fungal hyphae. nih.govresearchgate.net The broad-spectrum activity of chloroacetamide derivatives suggests their potential utility in integrated disease management programs to protect crops from pathogenic fungi. ijpsr.info
Medicinal Chemistry Applications and Therapeutic Potential
In the realm of medicinal chemistry, this compound and its related structures have emerged as scaffolds of significant interest for developing new therapeutic agents. The presence of the chloroacetamide "warhead" and the dichlorophenyl moiety contributes to a range of biological activities, including potential applications as anticancer, analgesic, and anticonvulsant drugs.
Anticancer Properties
The 2-chloroacetamide (B119443) functional group is a key feature in several molecules designed as potential anticancer agents. uran.uauran.ua Research has shown that 2-chloroacetamides bearing thiazole scaffolds display significant cytotoxic activity against various cancer cell lines, including human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231). uran.ua In contrast, their 2,2-dichloroacetamide counterparts showed negligible activity, highlighting the structural importance of the monochloro-substituted acetamide group. uran.ua
Substituted chloroacetamides have also been investigated as potential inhibitors of cancer stem cells (CSCs), which are implicated in chemoresistance and tumor recurrence. nih.gov Several synthesized compounds were found to inhibit the self-renewal capacity of cancer cells with stem-like characteristics in vitro, with minimal toxicity toward normal cells. nih.gov Furthermore, other N-phenylacetamide derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, such as prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60). nih.gov The introduction of chlorine atoms onto aromatic rings in related molecular scaffolds has been shown to be a viable strategy for enhancing cytotoxic properties. nih.gov
Table 1: Cytotoxic Activity of Chloroacetamide Derivatives Against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | Activity | Reference |
| 2-Chloroacetamides with thiazole scaffold | Jurkat (Leukemia) | Significant cytotoxicity | uran.ua |
| 2-Chloroacetamides with thiazole scaffold | MDA-MB-231 (Breast Cancer) | Significant cytotoxicity | uran.ua |
| Substituted Chloroacetamides | Breast, Prostate, Oral Cancer | Inhibition of cancer stem cell self-renewal | nih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamides | PC3 (Prostate Cancer) | Potent cytotoxic activity | nih.gov |
| Chloroacetamide UPR1376 | H1581 (Lung Cancer) | Anti-proliferative activity | nih.gov |
This table is generated based on data for related chloroacetamide derivatives, not exclusively this compound.
Analgesic Activity
Acetamide derivatives have long been explored for their pain-relieving properties, with acetanilide (N-phenylacetamide) being a historical analgesic. researchgate.net Modern research continues to investigate this class of compounds for novel analgesic agents. proquest.com Various N-phenylacetamide derivatives have been synthesized and evaluated for their analgesic effects using established animal models, such as the hot-plate, tail-clip, and acetic acid-induced writhing tests. proquest.comnih.gov
Studies on 2-(substituted phenoxy) acetamide derivatives revealed that some compounds exhibit significant analgesic and anti-inflammatory activities. researchgate.net For example, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was identified as having anticancer, anti-inflammatory, and analgesic properties. researchgate.net The mechanism for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in pain and inflammation. proquest.comarchivepp.com
Anticonvulsant Activity
Derivatives containing the N-(2,4-dichlorophenyl) moiety have shown significant promise as anticonvulsant agents. A notable example is N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide, a compound that has demonstrated a pronounced anticonvulsant effect across multiple experimental seizure models in mice. nih.govcsfarmacie.cz
This compound significantly reduced mortality in seizures induced by pentylenetetrazole (PTZ), picrotoxin, strychnine, and caffeine. nih.govresearchgate.net The broad spectrum of activity suggests a complex mechanism of action that may be beneficial for controlling different types of seizures. nih.gov The effectiveness of this derivative in various models highlights the potential of the N-(2,4-dichlorophenyl)acetamide scaffold in the development of new antiepileptic drugs. csfarmacie.cz
Table 2: Anticonvulsant Activity of N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide in Various Seizure Models
| Seizure Model | Inducing Agent | Effect | Reference |
| Chemically-induced seizures | Pentylenetetrazole (PTZ) | Pronounced anticonvulsant effect, reduced mortality | nih.govresearchgate.net |
| Chemically-induced seizures | Picrotoxin | Pronounced anticonvulsant effect, reduced mortality | nih.gov |
| Chemically-induced seizures | Strychnine | Pronounced anticonvulsant effect, reduced mortality | nih.gov |
| Chemically-induced seizures | Caffeine | Pronounced anticonvulsant effect, reduced mortality | nih.gov |
| Chemically-induced seizures | Thiosemicarbazide | Did not reduce mortality | nih.gov |
This table presents data for a complex derivative of this compound.
Mechanism of Action Studies
The diverse biological activities of this compound and its analogs are underpinned by several distinct mechanisms of action.
The anticancer and antifungal effects of 2-chloroacetamides are largely attributed to the reactive nature of the chloroacetamide group. This functional group can act as an alkylating agent, forming covalent bonds with biological nucleophiles. A key proposed mechanism for its anticancer effect is the formation of conjugates with glutathione (GSH), which leads to the inhibition of the enzyme glutathione S-transferase (GST). uran.uauran.ua In some contexts, chloroacetamide derivatives can also act as irreversible enzyme inhibitors by covalently binding to critical amino acid residues, such as a cysteine in the ATP binding site of Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov
The analgesic activity of related acetanilide compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pain- and inflammation-mediating prostaglandins. proquest.comarchivepp.com
For anticonvulsant activity, studies on the derivative N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide indicate a multi-faceted mechanism. Its effectiveness in models of seizures induced by PTZ and picrotoxin suggests an interaction with the GABA-ergic system. nih.gov Furthermore, its activity in strychnine- and caffeine-induced seizure models points to the involvement of glycinergic and adenosinergic pathways, respectively. nih.gov Molecular docking studies suggest that some derivatives may act as allosteric modulators of the GABA-A receptor. nuph.edu.ua
Disruption of Nervous Systems
Currently, there is a notable lack of specific research findings in the available scientific literature that directly elucidate the mechanisms by which this compound disrupts nervous systems. While studies have been conducted on the neurotoxicity of other chloroacetamide herbicides and related chemical structures, a direct causal link and a detailed mechanistic understanding for this compound remain to be established.
General research on some chloroacetamide herbicides has indicated potential for neurotoxic effects. However, without studies specifically investigating this compound, any discussion on its impact on the nervous system would be speculative and fall outside the scope of this focused article. Therefore, this section acknowledges the absence of direct evidence in the current body of scientific literature.
Enzyme Inhibition (e.g., Very Long Chain Fatty Acid Synthase)
A significant body of research has identified chloroacetamide herbicides as potent inhibitors of very-long-chain fatty acid (VLCFA) synthesis. This inhibition is a primary mechanism of their biological activity.
Mechanism of Inhibition:
Chloroacetamides, including by extension this compound, specifically target and inhibit the function of very-long-chain fatty acid synthase (VLCFA-synthase). This enzyme is critical for the elongation of fatty acid chains, a fundamental process in the biosynthesis of various lipids. The inhibition occurs at the initial and rate-limiting condensation step of the elongation cycle, where an acyl-CoA substrate combines with a malonyl-CoA.
Research has demonstrated that chloroacetamide herbicides bind to the condensing enzyme component of the VLCFA elongase complex. This binding is thought to be covalent and irreversible, leading to a potent and long-lasting inhibition of enzyme activity. The inhibitor molecule is believed to interact with a reactive cysteine residue within the active site of the enzyme, thereby blocking the binding of the natural acyl-CoA substrate.
Research Findings:
Studies on the effects of chloroacetamide herbicides on VLCFA synthesis have revealed several key findings:
Specificity: The inhibition is highly specific to the VLCFA elongation process. Other enzymes involved in fatty acid metabolism are generally not affected.
Potency: Chloroacetamides are effective inhibitors at very low concentrations.
Irreversibility: The binding of the inhibitor to the enzyme is often irreversible, meaning that the enzyme's function cannot be restored.
The inhibition of VLCFA synthesis has significant downstream consequences for cellular function. VLCFAs are essential components of various lipids, including sphingolipids and waxes, which play crucial roles in membrane structure, cell signaling, and the formation of protective barriers. Disruption of VLCFA synthesis can therefore lead to a cascade of cellular dysfunctions.
Interactive Data Table: Chloroacetamide Herbicide Inhibition of VLCFA Elongation
| Herbicide Class | Target Enzyme | Site of Action | Effect on VLCFA Synthesis |
| Chloroacetamides | Very-long-chain fatty acid synthase (VLCFA-synthase) | Condensing enzyme component | Potent Inhibition |
Advanced Research and Future Directions for 2 Chloro N 2,4 Dichlorophenyl Acetamide
Derivatization and Lead Compound Optimization
The core structure of 2-Chloro-N-(2,4-dichlorophenyl)acetamide offers multiple sites for chemical modification, making it a suitable candidate for derivatization and lead compound optimization. N-(substituted phenyl)-2-chloroacetamides are recognized as valuable intermediates in organic synthesis. nih.gov The primary goal of derivatization is to synthesize analogs with enhanced biological activity, improved selectivity, and better pharmacokinetic profiles.
Research efforts can be directed towards modifications at three main positions:
The Acetamide (B32628) Linkage: The amide bond is a key structural feature. Modifications here are less common but could involve creating isosteres to improve metabolic stability.
The Alpha-Chloro Group: The chlorine atom on the acetyl group is a reactive site. It can be displaced to synthesize a wide array of derivatives. For example, reacting it with various amines or thiols can introduce diverse functionalities, potentially leading to compounds with novel biological activities. orientjchem.org
The process of lead optimization would involve synthesizing a focused library of these derivatives and evaluating them for a specific biological target. For example, derivatives of the related compound 2-(2,4-dichlorophenoxy)acetic acid have been synthesized and investigated as potential anti-inflammatory agents by targeting the COX-2 enzyme. mdpi.com Similarly, derivatives of this compound could be designed and tested for various therapeutic areas or as novel pesticides.
Combinatorial Chemistry and High-Throughput Screening
To efficiently explore the chemical space around this compound, combinatorial chemistry and high-throughput screening (HTS) are indispensable tools. slideshare.net Combinatorial chemistry allows for the rapid synthesis of large numbers of different but structurally related molecules, known as a compound library. slideshare.net
Application to this compound:
Library Design: A library can be designed by systematically varying the substituents on the dichlorophenyl ring and by replacing the alpha-chloro atom with a diverse set of building blocks. Using a solid-phase synthesis approach, the core this compound scaffold could be anchored to a resin, followed by parallel reactions to introduce diversity. slideshare.net
Synthesis: Automated parallel synthesizers can be employed to carry out the reactions in a multi-well plate format, enabling the creation of hundreds or thousands of unique compounds in a short period. slideshare.net
High-Throughput Screening (HTS): The resulting library of compounds would then be subjected to HTS. This process involves testing all the synthesized compounds simultaneously against a specific biological target, such as an enzyme or a cell-based assay. HTS can rapidly identify "hits"—compounds that show activity in the assay. These hits can then be selected for further investigation and lead optimization.
This approach is significantly faster and more economical than traditional one-by-one compound synthesis and testing, accelerating the discovery of new drug candidates or agrochemicals. slideshare.net
Toxicological and Ecotoxicological Profiling
A comprehensive understanding of the toxicological and ecotoxicological profile of this compound is essential for its potential development. While specific data for this compound is limited, an initial assessment can be inferred from its structural components: the chloroacetamide moiety and the dichlorophenyl group.
Toxicological Profile: The chloroacetamide group is known for its potential toxicity. The related compound 2-chloroacetamide (B119443) is classified as toxic if swallowed and may cause skin sensitization. industrialchemicals.gov.au Animal studies indicate a median lethal dose (LD50) of 138 mg/kg in rats for 2-chloroacetamide, and it has been associated with effects on male fertility. industrialchemicals.gov.au The presence of the dichlorophenyl group, found in herbicides like 2,4-D, also raises potential concerns. 2,4-D has shown various effects in animal studies, including impacts on the kidney. cdc.gov Therefore, a full toxicological workup for this compound would be required, including studies on acute toxicity, genotoxicity, reproductive toxicity, and carcinogenicity.
Ecotoxicological Profile: The ecotoxicity of chloroacetamides and their derivatives is a significant consideration, particularly for agrochemical applications. Dichloroacetamide safeners, which are structurally similar, can be toxic to aquatic organisms. walisongo.ac.idacs.org For example, the dichloroacetamide safener benoxacor (B1667998) is classified as highly toxic to freshwater algae and moderately toxic to some freshwater fish. walisongo.ac.idacs.org Given their structural similarities to mobile chloroacetamide herbicides, there is a potential for these compounds to be transported into aqueous systems. acs.org Ecotoxicological studies for this compound should assess its impact on various non-target species, including aquatic invertebrates, fish, algae, and soil microorganisms.
Table 1: Comparative Acute Toxicity Data of Related Compounds
| Compound | Test Species | Route | LD50 / LC50 | Reference |
|---|---|---|---|---|
| 2-Chloroacetamide | Rat | Oral | 138 mg/kg | industrialchemicals.gov.au |
| 2,4-D | Rat | Oral | 639 - 1646 mg/kg | juniperpublishers.com |
| 2,4-D | Mouse | Oral | 138 mg/kg | juniperpublishers.com |
| Benoxacor (a dichloroacetamide) | Freshwater Algae | Aquatic | LC50: 0.63 mg/L | walisongo.ac.id |
| Benoxacor (a dichloroacetamide) | Freshwater Fish (Ictalurus punctatus) | Aquatic | LC50: 1.4 mg/L | walisongo.ac.id |
Environmental Fate and Biotransformation Studies
Understanding the environmental fate and biotransformation of this compound is critical to predicting its persistence, mobility, and potential for forming harmful metabolites in the environment. Studies on analogous chloroacetamide herbicides and dichloroacetamide safeners provide a framework for predicting its behavior.
Environmental Fate: Like other chloroacetamide herbicides, this compound is expected to be mobile in soils and could potentially be transported into surface and groundwater. walisongo.ac.idacs.org Its persistence in soil and water would be influenced by factors such as microbial degradation, photolysis, and hydrolysis. The herbicide 2,4-D, containing the same dichlorophenyl moiety, is known to undergo biodegradation and photodegradation in soil and has a moderate persistence with a field dissipation half-life of about 59 days. juniperpublishers.comcdc.gov Volatilization of this compound is expected to be a minor dissipation pathway. acs.org
Biotransformation: Microbial action is a primary driver for the degradation of chloroacetamide compounds in the environment. walisongo.ac.idacs.org The expected biotransformation pathways for this compound likely involve:
Dechlorination: The chlorine atom on the acetamide side chain can be removed through reductive dechlorination, a process observed in soil metabolism of similar compounds. walisongo.ac.idacs.org
Hydroxylation: The aromatic ring can undergo hydroxylation, followed by ring cleavage. researchgate.net
Amide Bond Cleavage: The amide bond can be hydrolyzed, splitting the molecule into 2,4-dichloroaniline (B164938) and chloroacetic acid.
In some cases, biotransformation can lead to metabolites with different toxicological profiles than the parent compound. For instance, some dichloroacetamides can undergo reductive dechlorination in anaerobic environments to yield more toxic products. nih.gov The metabolism of chloroacetamide herbicides can produce metabolites like 2,6-diethylaniline (B152787) (DEA) and 2-methyl-6-ethylaniline (MEA), which can be further bioactivated to form toxic intermediates. researchgate.netresearchgate.net Therefore, identifying the major metabolites of this compound and assessing their toxicity is a key research priority.
Regulatory Science and Risk Assessment in Agrochemical and Pharmaceutical Development
Before any chemical can be approved for widespread use as a pharmaceutical or agrochemical, it must undergo a rigorous risk assessment by regulatory agencies such as the U.S. Environmental Protection Agency (EPA) or the European Food Safety Authority (EFSA). regulations.goveuropa.eu This process evaluates the potential risks to human health and the environment.
The risk assessment for this compound would require a comprehensive data package covering:
Human Health Assessment: This involves evaluating the full toxicological profile, including acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive/developmental toxicity. industrialchemicals.gov.au Exposure scenarios for different populations (e.g., occupational workers, general public) are developed to characterize the risk. regulations.gov
Environmental Assessment: This includes data on environmental fate (persistence, degradation, mobility) and ecotoxicology (effects on non-target organisms). acs.orgjuniperpublishers.com The potential for water contamination is a key concern that would be closely evaluated. researchgate.net
Cumulative Risk Assessment: Regulatory frameworks, such as the Food Quality Protection Act in the U.S., mandate consideration of cumulative risks from substances that share a common mechanism of toxicity. semanticscholar.org Given that this compound belongs to the chloroacetamide class, its risk would need to be considered alongside other compounds in this class. semanticscholar.org
Governmental bodies use tiered assessment frameworks to prioritize and evaluate chemicals. industrialchemicals.gov.au For example, 2-chloroacetamide has undergone a Tier II assessment in Australia to evaluate its risk on a substance-by-substance basis. industrialchemicals.gov.au A similar, evidence-based approach would be necessary to determine the safety and approve any potential use of this compound. europa.eucanada.ca
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-chloro-N-(2,4-dichlorophenyl)acetamide, and how can reaction conditions be optimized?
- Methodology :
- Direct substitution : React 2,4-dichloroaniline with 2-chloroacetyl chloride in dichloromethane using triethylamine as a base at 273 K, yielding the target compound in high purity .
- Multi-step synthesis : Oxidize 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid with hydrogen peroxide, then react with N,N′-carbonyldiimidazole and 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide .
- Optimization : Control reaction temperature (e.g., 273 K for reduced side reactions), use aprotic solvents (e.g., dichloromethane), and purify via slow evaporation from ethanol for single-crystal growth .
Q. How is the structural characterization of this compound performed, and what key spectral features are observed?
- Methodology :
- X-ray crystallography : Resolve crystal packing using SHELX software (e.g., SHELXL for refinement). Key features include antiparallel C=O and N–H bonds, intermolecular N–H⋯O hydrogen bonding, and asymmetric units with multiple conformers .
- Spectroscopy : IR shows C=O stretches at ~1687 cm⁻¹ and N–H bends at ~3250–3400 cm⁻¹. NMR reveals acetamide proton signals at δ 3.8–4.2 ppm (CH₂Cl) and aromatic protons at δ 7.0–7.8 ppm .
Q. What preliminary biological activities have been explored for this compound?
- Methodology :
- Antimicrobial screening : Use agar diffusion assays to assess bacterial growth inhibition. Related chloroacetamides disrupt protein synthesis via ribosomal targeting, though direct evidence for this compound requires further validation .
- Pharmacological potential : Evaluate as a hydrophobic tail in PPAR-γ agonist design, leveraging its dichlorophenyl group for receptor binding in molecular docking studies .
Advanced Research Questions
Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?
- Key Issues :
- Polymorphism : Multiple independent molecules in the asymmetric unit (e.g., four conformers in Pna21 space group) complicate refinement. Use twin refinement (e.g., racemic twinning in SHELXL) .
- Hydrogen bonding : Intermolecular N–H⋯O chains along the c-axis stabilize the lattice but require high-resolution data (≤0.9 Å) for accurate modeling .
Q. How do substituent modifications influence the compound’s bioactivity and physicochemical properties?
- Methodology :
- Structure-activity relationship (SAR) : Replace the 2,4-dichlorophenyl group with fluorophenyl or methylphenyl groups. For example, 2-chloro-N-(4-fluorophenyl)acetamide shows altered hydrogen-bonding patterns and solubility .
- Computational modeling : Use SMILES/InChI descriptors (e.g., ClCC(=O)Nc1ccc(c(c1)Cl)F) for QSAR studies or docking into targets like PPAR-γ .
Q. What environmental fate studies are relevant for this compound, and how can degradation pathways be analyzed?
- Methodology :
- Leaching experiments : Use undisturbed soil columns to simulate mobility, inspired by metolachlor studies. Monitor via HPLC-MS/MS for parent compound and degradates (e.g., oxanilic acids) .
- Photodegradation : Expose to UV-Vis light in aqueous solutions, identify intermediates (e.g., dechlorinated products) using high-resolution mass spectrometry .
Q. How can computational tools predict the compound’s reactivity and stability in synthetic or biological systems?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electron distribution at the chloroacetamide moiety, predicting sites for nucleophilic attack .
- Molecular dynamics (MD) : Simulate binding to bacterial ribosomes or PPAR-γ ligand-binding domains using AMBER or GROMACS, leveraging crystal structure data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
